molecular formula C15H20N2O2S B5607366 3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide

3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide

Cat. No.: B5607366
M. Wt: 292.4 g/mol
InChI Key: JUNTTYUMNQLKQX-LZYBPNLTSA-N
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Description

3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide is a complex organic compound with a unique structure that includes a thietane ring, which is a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-methylbutanamide with 4-(thietan-3-yloxy)benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide involves its interaction with specific molecular targets. The thietane ring and imine group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N’-[4-(3-thietanyloxy)benzylidene]butanohydrazide
  • 4-hydroxy-2-quinolones

Uniqueness

3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11(2)7-15(18)17-16-8-12-3-5-13(6-4-12)19-14-9-20-10-14/h3-6,8,11,14H,7,9-10H2,1-2H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNTTYUMNQLKQX-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN=CC1=CC=C(C=C1)OC2CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N/N=C/C1=CC=C(C=C1)OC2CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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